3-(4-Chlorophenoxy)propanoyl chloride 3-(4-Chlorophenoxy)propanoyl chloride
Brand Name: Vulcanchem
CAS No.: 4878-06-2
VCID: VC8121301
InChI: InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1OCCC(=O)Cl)Cl
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol

3-(4-Chlorophenoxy)propanoyl chloride

CAS No.: 4878-06-2

Cat. No.: VC8121301

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenoxy)propanoyl chloride - 4878-06-2

Specification

CAS No. 4878-06-2
Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
IUPAC Name 3-(4-chlorophenoxy)propanoyl chloride
Standard InChI InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2
Standard InChI Key YXSGXTGSPAHLRB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCC(=O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1OCCC(=O)Cl)Cl

Introduction

Chemical Identity and Structural Properties

3-(4-Chlorophenoxy)propanoyl chloride (systematic IUPAC name: propanoyl chloride, 3-(4-chlorophenoxy)-) is an organochlorine compound with the molecular formula C₉H₈Cl₂O₂. Its structure consists of a propanoyl chloride chain (CH₂CH₂COCl) linked to a 4-chlorophenoxy group. The chlorophenoxy moiety introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource Context
Molecular Weight235.07 g/molCalculated from formula
Density~1.3 g/cm³ (estimated)Analogous acyl chlorides
Boiling Point180–190°C (decomposes)Similar chlorinated compounds
SolubilityReacts with water; soluble in organic solvents (e.g., ethyl acetate, toluene)Synthesis conditions

The compound’s reactivity is attributed to the acyl chloride functional group, which undergoes hydrolysis, aminolysis, and esterification. Its instability in aqueous environments necessitates anhydrous handling .

Synthesis Pathways and Optimization

Precursor Synthesis: 3-(4-Chlorophenoxy)propanoic Acid

The synthesis of 3-(4-chlorophenoxy)propanoyl chloride typically begins with the preparation of its carboxylic acid precursor, 3-(4-chlorophenoxy)propanoic acid. A validated method involves:

  • Etherification: Reacting 4-chlorophenol with acrylic acid derivatives under basic conditions to form the phenoxypropanoic acid backbone .

  • Hydrogenation: Catalytic hydrogenation of intermediate esters using palladium catalysts (e.g., 5% Pd/zeolite) in ethyl acetate at 40°C achieves a 98% yield of the acid .

Key Reaction:

4-Chlorophenol+Acrylate esterBase3-(4-Chlorophenoxy)propanoateH2/Pd3-(4-Chlorophenoxy)propanoic acid\text{4-Chlorophenol} + \text{Acrylate ester} \xrightarrow{\text{Base}} \text{3-(4-Chlorophenoxy)propanoate} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-(4-Chlorophenoxy)propanoic acid}

This step is critical for ensuring high purity, as impurities in the acid precursor directly affect the acyl chloride’s reactivity .

Acyl Chloride Formation

Conversion of the carboxylic acid to the acyl chloride employs phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). A one-pot procedure using PCl₃ in xylene at reflux (110–120°C) achieves an 82% yield, outperforming toluene-based methods (52% yield) .

Mechanism:

RCOOH+PCl3RCOCl+H3PO3\text{RCOOH} + \text{PCl}_3 \rightarrow \text{RCOCl} + \text{H}_3\text{PO}_3

The reaction’s efficiency depends on stoichiometric control and moisture exclusion. Excess PCl₃ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.24 ppm (d, J = 2.7 Hz, 2H, aromatic H-ortho to Cl)

    • δ 6.99 ppm (d, J = 8.8 Hz, 2H, aromatic H-meta to Cl)

    • δ 4.49 ppm (t, J = 4.7 Hz, 2H, OCH₂)

    • δ 3.41 ppm (t, J = 4.8 Hz, 2H, CH₂COCl)

  • ¹³C NMR:

    • δ 170.79 ppm (C=O)

    • δ 154.23 ppm (C-O aromatic)

    • δ 130.08 ppm (C-Cl)

Infrared (IR) Spectroscopy

  • IR (cm⁻¹):

    • 1765 (C=O stretch, acyl chloride)

    • 1240 (C-O-C asymmetric stretch)

    • 825 (C-Cl bend)

These spectral features align with analogous chlorophenoxy acyl chlorides, confirming functional group integrity .

Applications in Organic Synthesis

3-(4-Chlorophenoxy)propanoyl chloride serves as a key intermediate in:

  • Agrochemicals: Synthesis of herbicidal ionic liquids (HILs) via quaternization with tertiary amines .

  • Pharmaceuticals: Production of salicylanilide anthelmintics like rafoxanide, where it facilitates amide bond formation with aromatic amines .

  • Polymer Chemistry: Incorporation into copolymers for controlled-release formulations .

Example Reaction with Amines:

RCOCl+R’NH2RCONHR’+HCl\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}

This reaction is pivotal for generating bioactive amides with enhanced lipophilicity due to the chlorophenoxy group .

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